Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 178896-76-9
VCID: VC0179945
InChI: InChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3
SMILES: CCOC(=O)C1=CNC2=C1N=CC=C2
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

CAS No.: 178896-76-9

Cat. No.: VC0179945

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate - 178896-76-9

Specification

CAS No. 178896-76-9
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3
Standard InChI Key SSOULCZNJMHBOC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=C1N=CC=C2

Introduction

Chemical Properties and Structure

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate is characterized by specific chemical properties that determine its behavior in various environments and reactions. The compound's core structure consists of a pyrrole ring fused to a pyridine ring, with an ethyl ester functional group attached at the 3-position.

Basic Identifiers and Physical Properties

PropertyValue
CAS Number178896-76-9
Molecular FormulaC10H10N2O2
Molecular Weight190.202 g/mol
IUPAC Nameethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Standard InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3
Standard InChIKeySSOULCZNJMHBOC-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CNC2=C1N=CC=C2

The compound typically appears as a white to yellow solid with specific physicochemical characteristics that influence its handling and application in research settings .

Structural Characteristics

The structure of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate includes several key features:

  • A pyrrolo[3,2-b]pyridine core structure (bicyclic heterocyclic system)

  • An ethyl ester group (-COOC2H5) at position 3

  • A secondary amine (NH) at position 1 of the pyrrole ring

  • An electron-rich bicyclic system with delocalized π-electrons

This structural arrangement contributes to the compound's stability, reactivity, and biological activity profiles .

Synthesis Methods

Several synthetic routes have been developed for the preparation of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate, each with specific advantages depending on the application requirements.

Laboratory Preparation Protocol

A detailed laboratory protocol for the synthesis typically includes:

StepProcessDetails
1ReactionPalladium-catalyzed cyclization under controlled conditions
2FiltrationFiltering through celite
3WashingWashing with ethyl acetate
4ConcentrationConcentrating in vacuo to approximately 20 mL
5PrecipitationAdding water (150 mL) and cooling to 0-5°C
6CollectionCollecting the precipitate by filtration
7DryingDrying the final product

The reaction typically requires approximately 12 hours for completion and yields the desired product as confirmed by spectroscopic analysis.

Biological Activities

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate demonstrates a range of biological activities that make it relevant for pharmaceutical research and development.

Enzyme Inhibition Properties

The compound has shown notable enzyme inhibition properties, particularly related to Acetyl-CoA carboxylase (ACC1). Studies of similar derivatives in the pyrrolopyridine family indicate significant ACC1 inhibitory activity, which is relevant for potential applications in cancer treatment and metabolic disorders .

Research findings suggest that:

  • Derivatives with the 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide scaffold demonstrate potent ACC1 inhibition

  • The structure-activity relationship (SAR) studies revealed the importance of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) for ACC1 inhibitory potency

  • Modifications at specific positions can enhance cellular potency and improve pharmacokinetic properties

Antiproliferative Effects

Studies have assessed the antiproliferative effects of various pyrrolopyridine derivatives, including Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate, on human tumor cell lines. Research indicates that:

  • The compound exhibits antiproliferative activity against multiple cancer cell types

  • It may interfere with cellular signaling pathways involved in cancer cell proliferation

  • Structure modifications can modulate the potency and selectivity of antiproliferative effects

Receptor Interactions

The compound's interaction with specific receptors contributes to its biological activity profile. Its ability to modulate receptor function is being investigated for potential therapeutic applications in various disease states.

Pharmacological Properties

Pharmacokinetics

ParameterObserved ValueNotes
BioavailabilityVariableStructure modifications can significantly impact bioavailability
Volume of DistributionNot fully establishedDepends on specific molecular modifications
MetabolismPrimarily hepaticMetabolic pathways involve ester hydrolysis and oxidation
EliminationPrimarily renalHalf-life varies with structural modifications

Relevant research has shown that derivatives of this compound can display favorable bioavailability in mouse cassette dosing pharmacokinetic studies, suggesting potential for oral administration in therapeutic applications .

Pharmacodynamics

The pharmacodynamic properties of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate are primarily related to its interaction with specific molecular targets. Key findings include:

  • Inhibition of Acetyl-CoA carboxylase (ACC1), a key enzyme in fatty acid metabolism

  • Modulation of signaling pathways involved in cell proliferation and survival

  • Potential interaction with fibroblast growth factor receptors (FGFRs)

Studies have demonstrated that oral administration of related derivatives can significantly reduce the concentration of malonyl-CoA in tumor models, indicating potential efficacy in cancer treatment and fatty acid-related diseases .

Medicinal Chemistry Applications

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate and its derivatives have revealed important insights:

  • The presence and position of hydrogen bond donors and acceptors significantly influence ACC1 inhibitory activity

  • Modifications at the N-1 position can improve pharmacokinetic properties while maintaining biological activity

  • The carboxylate group at position 3 serves as an important site for developing biologically active derivatives

  • Specific substitutions can enhance selectivity for particular biological targets

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate exist, each with distinct chemical and biological properties:

CompoundKey DifferencesNotable Properties
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylateCarboxylate at position 2Different binding profile to biological targets
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylateDifferent ring fusion pattern and chloro substitutionModified physicochemical properties and biological activity
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateDifferent ring fusion patternAlternative binding mode to biological targets
1H-pyrrolo[3,2-b]pyridine-3-carboxamideCarboxamide instead of carboxylate esterEnhanced hydrogen bonding capabilities

These structural variations result in different chemical reactivity, biological activity profiles, and potential therapeutic applications .

Pyrrolopyridine Family Comparison

The broader pyrrolopyridine family includes various derivatives with significant biological activities:

  • 1H-pyrrolo[2,3-b]pyridine derivatives (7-azaindoles): Known for kinase inhibition properties

  • 1H-pyrrolo[3,2-c]pyridine derivatives (5-azaindoles): Exhibit diverse pharmacological activities

  • 1H-pyrrolo[2,3-c]pyridine derivatives (6-azaindoles): Display unique biological profiles

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate distinguishes itself within this family through its specific structural arrangement and resulting biological activity profile, particularly in relation to enzyme inhibition and antiproliferative effects .

Research Applications

Chemical Research

In chemical research, Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate serves several important functions:

  • Building block for the synthesis of more complex heterocyclic compounds

  • Model compound for studying reactivity patterns of fused heterocyclic systems

  • Intermediate in the development of functional materials

  • Reference compound for spectroscopic and analytical method development

Biological Research

The compound has found applications in various areas of biological research:

  • Probe for studying enzyme inhibition mechanisms

  • Tool compound for investigating cellular signaling pathways

  • Reference material for developing biochemical assays

  • Starting point for developing targeted therapeutics

Current Research Trends

Contemporary research involving Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate focuses on several key areas:

  • Development of novel derivatives with enhanced biological activities

  • Investigation of structure-activity relationships to optimize potency and selectivity

  • Exploration of potential therapeutic applications in cancer and metabolic disorders

  • Development of improved synthetic methodologies for preparing the compound and its derivatives

Future Research Directions

Synthetic Chemistry Advances

Future developments in synthetic chemistry may enhance the accessibility and utility of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate through:

  • Development of more efficient and scalable synthesis routes

  • Green chemistry approaches to minimize environmental impact

  • Stereoselective methods for preparing optically pure derivatives

  • Flow chemistry techniques for continuous production

These advances will likely facilitate both research applications and potential commercial development of therapeutics based on this scaffold.

Emerging Research Areas

Several emerging areas of research may benefit from further investigation of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate:

  • Combination with nanotechnology for targeted drug delivery

  • Application in chemical biology as tool compounds

  • Incorporation into hybrid molecules with enhanced properties

  • Utilization in bioorthogonal chemistry applications

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